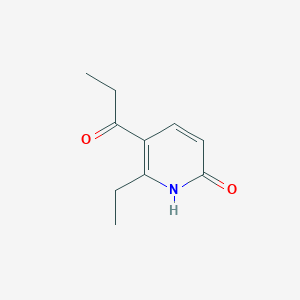
6-Ethyl-5-propanoylpyridin-2(1H)-one
Cat. No. B8638389
Key on ui cas rn:
88302-09-4
M. Wt: 179.22 g/mol
InChI Key: JMDUPPQVQZVCFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04412077
Procedure details


A 15 g portion of 6-ethyl-1,2-dihydro-2-oxo-5-(n-propanoyl)-nicotinic acid was heated in an oil bath at 235°-240° C. for 5 hours, cooled and the reaction mixture dissolved in hot ethanol, treated with decolorizing charcoal and filtered. The filtrate was evaporated in dryness and the residue recrystallized from isopropyl alcohol to yield 8.2 g of 6-ethyl-5-(n-propanoyl)-2(1H)-pyridinone, m.p. 138°-140° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[NH:4][C:5](=[O:16])[C:6](=[CH:10][C:11]=1[C:12](=[O:15])[CH2:13][CH3:14])C(O)=O)[CH3:2].C>C(O)C>[CH2:1]([C:3]1[NH:4][C:5](=[O:16])[CH:6]=[CH:10][C:11]=1[C:12](=[O:15])[CH2:13][CH3:14])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1NC(C(C(=O)O)=CC1C(CC)=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated in dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue recrystallized from isopropyl alcohol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C1=C(C=CC(N1)=O)C(CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 8.2 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
